2-(2-Hydroxyethoxy)phenol
Overview
Description
2-(2-Hydroxyethoxy)phenol is an organic compound with the molecular formula C8H10O3. It is a colorless to pale yellow solid that is soluble in water. This compound is known for its phenolic structure, which includes a hydroxyl group attached to a benzene ring, and an ethoxy group, which provides additional reactivity and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyethoxy)phenol can be synthesized through the reaction of catechol (1,2-dihydroxybenzene) with ethylene glycol. The reaction typically involves the use of a catalyst, such as praseodymium-loaded SAPO molecular sieve, to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-(2-Hydroxyethoxy)phenol has a wide range of applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.
Comparison with Similar Compounds
- 2-Hydroxyethoxybenzaldehyde
- 2-Hydroxyethoxybenzoic acid
- 2-Hydroxyethoxyphenylacetic acid
Comparison: 2-(2-Hydroxyethoxy)phenol is unique due to its specific combination of hydroxyl and ethoxy groups, which confer distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCOCUDBDKVWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063607 | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-78-3 | |
Record name | 2-(2-Hydroxyethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(2-Hydroxyethoxy)phenol utilized in the synthesis of benzo-fused heterocycles?
A1: this compound serves as a key starting material in the synthesis of benzodioxine, a six-membered heterocyclic compound containing two oxygen atoms. [] The process involves reacting this compound with dimethyl carbonate (DMC) in the presence of DABCO (1,4-Diazabicyclo[2.2.2]octane) as a base. This reaction proceeds through a BAc2 mechanism, forming a cyclic carbonate intermediate, which then undergoes intramolecular cyclization via a BAl2 mechanism to yield the benzodioxine derivative. []
Q2: What role does this compound play in the synthesis of macrocycles with metal-binding properties?
A2: this compound acts as the foundational building block for creating diverse macrocyclic structures. [] By connecting this molecule with various aliphatic and aromatic linkers, researchers synthesized a series of macrocycles with ring sizes ranging from 23 to 28 atoms. These macrocycles incorporate oxygen and nitrogen donor atoms, resulting in structures capable of binding metal ions. The synthesized macrocycles were then investigated for their ability to extract metal picrates, demonstrating their potential application in metal separation and sensing. []
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